molecular formula C12H14FN3S B14903890 4-(((3-Fluorobenzyl)(methyl)amino)methyl)thiazol-2-amine

4-(((3-Fluorobenzyl)(methyl)amino)methyl)thiazol-2-amine

Cat. No.: B14903890
M. Wt: 251.33 g/mol
InChI Key: SWBPDLUJRRZWMJ-UHFFFAOYSA-N
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Description

4-(((3-Fluorobenzyl)(methyl)amino)methyl)thiazol-2-amine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a fluorobenzyl group, a methylamino group, and a thiazole ring, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3-Fluorobenzyl)(methyl)amino)methyl)thiazol-2-amine typically involves the reaction of 3-fluorobenzylamine with methylamine and a thiazole derivative. The reaction conditions often include the use of a solvent such as methanol or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materialsThe use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(((3-Fluorobenzyl)(methyl)amino)methyl)thiazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds .

Scientific Research Applications

4-(((3-Fluorobenzyl)(methyl)amino)methyl)thiazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 4-(((3-Fluorobenzyl)(methyl)amino)methyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((3-Fluorobenzyl)(methyl)amino)methyl)thiazol-2-amine is unique due to the presence of the fluorobenzyl group, which can enhance its biological activity and selectivity. The combination of the thiazole ring with the fluorobenzyl and methylamino groups provides a distinct chemical structure that can interact with various biological targets in a specific manner .

Properties

Molecular Formula

C12H14FN3S

Molecular Weight

251.33 g/mol

IUPAC Name

4-[[(3-fluorophenyl)methyl-methylamino]methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C12H14FN3S/c1-16(7-11-8-17-12(14)15-11)6-9-3-2-4-10(13)5-9/h2-5,8H,6-7H2,1H3,(H2,14,15)

InChI Key

SWBPDLUJRRZWMJ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=CC=C1)F)CC2=CSC(=N2)N

Origin of Product

United States

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